3-[(2-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 2-fluorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-[(2-Fluorobenzyl)oxy]benzoic acid.
Reduction: It can be reduced to form 3-[(2-Fluorobenzyl)oxy]benzyl alcohol.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
3-[(2-Fluorobenzyl)oxy]benzoyl chloride can be compared with other similar compounds such as:
2-[(3-Fluorobenzyl)oxy]benzoyl chloride: Similar in structure but with the fluorobenzyl group attached at a different position.
3-[(2-Chlorobenzyl)oxy]benzoyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific reactivity and the presence of the fluorine atom, which can influence the chemical properties and reactivity of the compound .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)10-5-3-6-12(8-10)18-9-11-4-1-2-7-13(11)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKJFVZBCYMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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